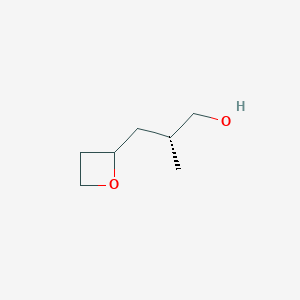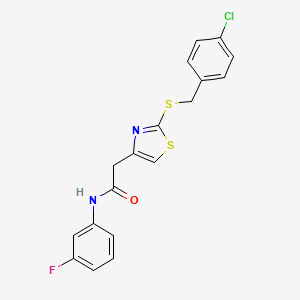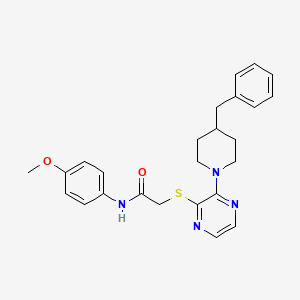
2-((3-(4-benzylpiperidin-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-benzylpiperidin-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTMA and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Pharmacological Research
This compound, containing a piperidine moiety, is significant in pharmacological research due to its potential as a drug candidate. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . The specific structure of this compound suggests it could be explored for similar therapeutic effects.
Neuroprotective Agents
Research indicates that compounds with piperidine and pyrazine structures can act as neuroprotective agents. These compounds may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting acetylcholinesterase and protecting neurons from oxidative stress .
Anticancer Research
The compound’s structure, featuring a pyrazine ring, is of interest in anticancer research. Pyrazine derivatives have shown potential in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. This makes the compound a candidate for developing new anticancer therapies .
Antimicrobial Agents
Piperidine and pyrazine derivatives are also known for their antimicrobial properties. This compound could be investigated for its ability to combat bacterial and fungal infections, potentially leading to the development of new antibiotics .
Antioxidant Research
The presence of a methoxyphenyl group in the compound suggests it might possess antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals, and this compound could be studied for its potential to mitigate oxidative stress .
Cholinergic System Modulation
Given the structure of the compound, it may have applications in modulating the cholinergic system. This could be particularly relevant for diseases like Alzheimer’s, where enhancing cholinergic transmission can help alleviate symptoms .
Drug Delivery Systems
The unique chemical structure of this compound makes it a potential candidate for use in drug delivery systems. Its ability to interact with various biological targets could be harnessed to improve the delivery and efficacy of other therapeutic agents .
Synthetic Chemistry
Finally, the compound is valuable in synthetic chemistry as a building block for creating more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile tool in the synthesis of new compounds with potential biological activities .
These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Sci. Pharm. | Free Full-Text | 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads
特性
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-31-22-9-7-21(8-10-22)28-23(30)18-32-25-24(26-13-14-27-25)29-15-11-20(12-16-29)17-19-5-3-2-4-6-19/h2-10,13-14,20H,11-12,15-18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKPBNZCQEIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-benzylpiperidin-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616622.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)
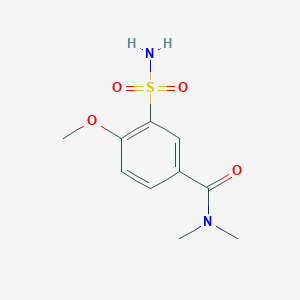
![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)
![N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2616630.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)
![2-[1-(Oxan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2616635.png)
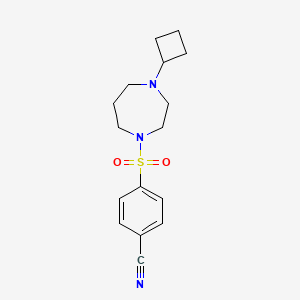
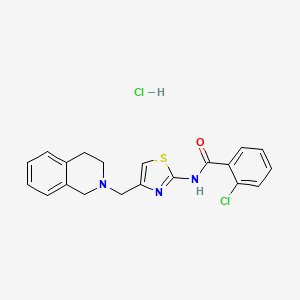
![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)
